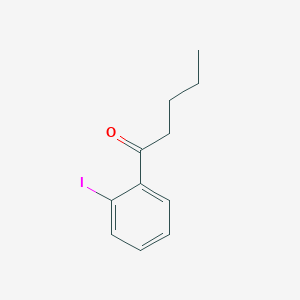

1-Pentanone, 1-(2-iodophenyl)-

Description

1-Pentanone, 1-(2-iodophenyl)-, also known by its CAS number 32730-83-9, is an organic compound with the molecular formula C11H13IO. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pentanone chain. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .

Properties

CAS No. |

32730-83-9 |

|---|---|

Molecular Formula |

C11H13IO |

Molecular Weight |

288.12 g/mol |

IUPAC Name |

1-(2-iodophenyl)pentan-1-one |

InChI |

InChI=1S/C11H13IO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3 |

InChI Key |

YHYQLFUZLBIJJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Pentanone, 1-(2-iodophenyl)- can be achieved through several routes. One common method involves the iodination of 1-phenyl-1-pentanone. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 2-iodophenyl ring facilitates NAS reactions due to the strong electron-withdrawing effect of the iodine substituent. This reactivity is enhanced by the ketone group at the para position, which further polarizes the aromatic ring.

Ketone Functional Group Reactivity

The pentanone moiety undergoes typical carbonyl reactions, though steric hindrance from the bulky 2-iodophenyl group may influence selectivity.

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces the ketone to a secondary alcohol (1-(2-iodophenyl)pentan-1-ol) at 25–50°C .

-

Metal Hydrides : NaBH₄ or LiAlH₄ in THF/Et₂O yield the same alcohol product.

Oxidation

-

Strong Oxidants : CrO₃ or KMnO₄ oxidizes the ketone to 2-iodobenzoic acid derivatives under acidic conditions .

Enolate Formation

-

LDA/NaH : Deprotonates the α-hydrogen, enabling alkylation or aldol reactions. For example, reaction with methyl iodide forms 2-methyl-1-(2-iodophenyl)pentan-1-one .

Halogen-Specific Reactions

The iodine atom participates in unique transformations:

Radical Reactions

-

Light-Induced Homolysis : UV irradiation generates aryl radicals, which dimerize or abstract hydrogen .

-

Atom Transfer : Reacts with alkenes (e.g., styrene) under radical initiators (AIBN) to form iodinated adducts .

Electrophilic Substitution

-

Iodine as Directing Group : Directs electrophiles (e.g., NO₂⁺) to the para position relative to the ketone, though reactivity is attenuated compared to non-halogenated analogs .

Stability and Side Reactions

Scientific Research Applications

1-Pentanone, 1-(2-iodophenyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving iodine-containing organic molecules and their biological activities.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may utilize this compound.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pentanone, 1-(2-iodophenyl)- involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-Pentanone, 1-(2-iodophenyl)- can be compared with other similar compounds such as:

1-Phenyl-1-pentanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

2-Pentanone: A simpler ketone without the phenyl ring, leading to different chemical properties and applications.

1-(2-Bromophenyl)-1-pentanone: Similar structure but with a bromine atom instead of iodine, resulting in different reactivity and applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.